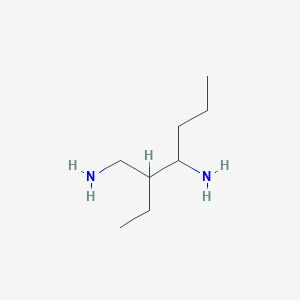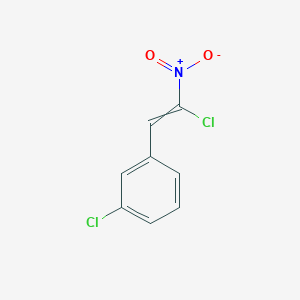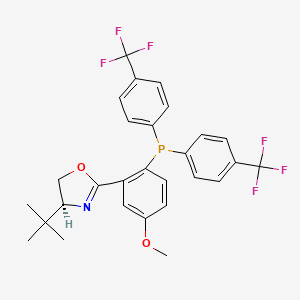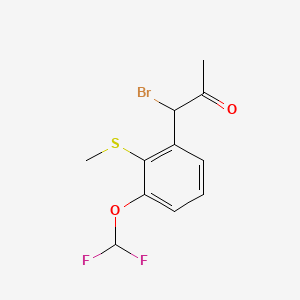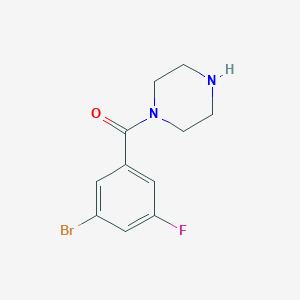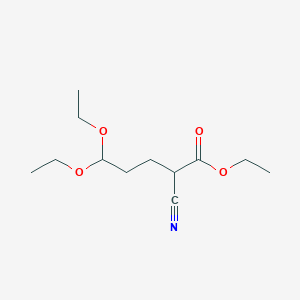
Ethyl 2-cyano-5,5-diethoxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-5,5-diethoxypentanoate is an organic compound with the molecular formula C11H19NO4. It is a cyanoester, characterized by the presence of both a cyano group (-CN) and an ester group (-COOEt). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-5,5-diethoxypentanoate typically involves the cyanoacetylation of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with diethyl malonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-5,5-diethoxypentanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with amines to form cyanoacetamide derivatives.
Common Reagents and Conditions:
Bases: Sodium ethoxide or potassium tert-butoxide are commonly used bases in the synthesis and reactions involving this compound.
Solvents: Ethanol and methanol are frequently used as solvents in these reactions.
Major Products Formed: The major products formed from the reactions of this compound include various cyanoacetamide derivatives and heterocyclic compounds .
Scientific Research Applications
Ethyl 2-cyano-5,5-diethoxypentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-5,5-diethoxypentanoate involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to antifungal and antimicrobial effects .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- 2-cyano-5-oxopentanoic acid derivatives
Comparison: Ethyl 2-cyano-5,5-diethoxypentanoate is unique due to its specific structural features, such as the presence of two ethoxy groups and a cyano group. This structure imparts distinct reactivity and biological activity compared to similar compounds . For example, while both this compound and 2-cyano-5-oxopentanoic acid derivatives exhibit antifungal properties, their mechanisms of action and specific applications may differ .
Properties
CAS No. |
118252-48-5 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 2-cyano-5,5-diethoxypentanoate |
InChI |
InChI=1S/C12H21NO4/c1-4-15-11(16-5-2)8-7-10(9-13)12(14)17-6-3/h10-11H,4-8H2,1-3H3 |
InChI Key |
GSQNIBMCDHNVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC(C#N)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
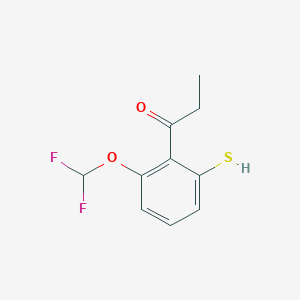
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)
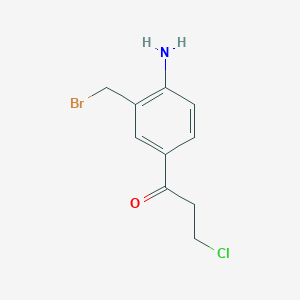
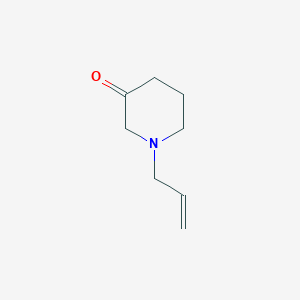

![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)

